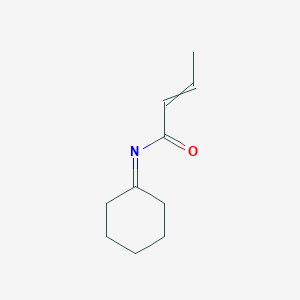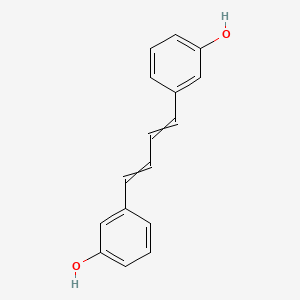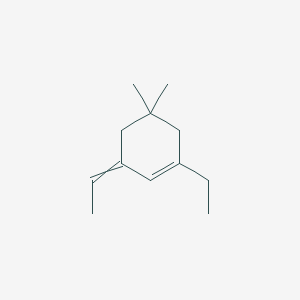![molecular formula C20H23NO B14365338 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane CAS No. 91708-15-5](/img/structure/B14365338.png)
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of diphenylamine with appropriate reagents to form the spirocyclic structure. One common method includes the cyclization of diphenylamine with an epoxide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A structurally similar compound with different substituents.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with distinct functional groups.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane]): A related compound with a triazaspiro structure.
Uniqueness
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of diphenyl groups. This gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
91708-15-5 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3,4-diphenyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO/c1-4-10-17(11-5-1)19-16-22-20(14-8-3-9-15-20)21(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
Clé InChI |
FJPQFCWJOOLQKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N(C(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/structure/B14365258.png)


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)

![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)



![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)


![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
